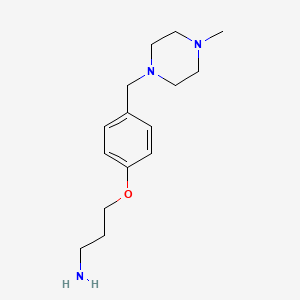
Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod is a derivative of Fingolimod, a well-known immunomodulating medication used primarily in the treatment of multiple sclerosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod involves multiple steps, starting from the basic structure of Fingolimod. The process includes the removal of hydroxymethyl groups and the addition of carboxyethyl and N,O-diacetyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod has been explored for various scientific research applications, including:
Chemistry: Studying its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigating its effects on cellular processes and potential as a tool for studying cell signaling pathways.
Medicine: Evaluating its potential therapeutic effects and safety profile in comparison to Fingolimod.
Industry: Exploring its use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod involves modulation of sphingosine 1-phosphate receptors, similar to Fingolimod. This modulation affects lymphocyte migration and immune response, making it a potential candidate for immunomodulatory therapies. The molecular targets and pathways involved include the sphingosine 1-phosphate receptor signaling pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fingolimod: The parent compound, used in the treatment of multiple sclerosis.
FTY720: Another derivative of Fingolimod with similar immunomodulatory effects.
Siponimod: A related compound with selective sphingosine 1-phosphate receptor modulation.
Uniqueness
Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. These differences could potentially lead to distinct therapeutic applications and safety profiles .
Propriétés
Formule moléculaire |
C25H39NO5 |
|---|---|
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
ethyl 2-acetamido-2-(acetyloxymethyl)-4-(4-octylphenyl)butanoate |
InChI |
InChI=1S/C25H39NO5/c1-5-7-8-9-10-11-12-22-13-15-23(16-14-22)17-18-25(26-20(3)27,19-31-21(4)28)24(29)30-6-2/h13-16H,5-12,17-19H2,1-4H3,(H,26,27) |
Clé InChI |
RASOPWGIIRKCOI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)CCC(COC(=O)C)(C(=O)OCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)




![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)
![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)

![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)



